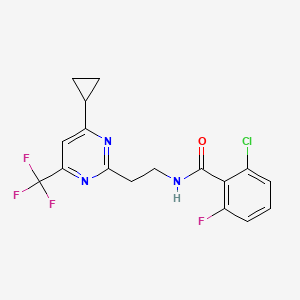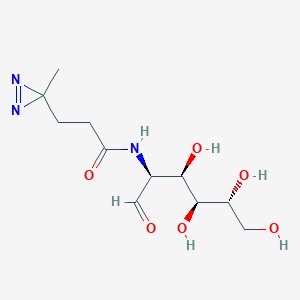![molecular formula C22H26N2O6S2 B2750608 ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 690247-47-3](/img/structure/B2750608.png)
ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by heterocyclization of various substrates .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds are extensively studied in organic chemistry for their synthesis and derivative formation. For example, ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate, a compound with structural similarities, is used to synthesize derivatives of cyclopenta[c]pyridine through various reactions (Dotsenko, Krivokolysko, & Litvinov, 2008). Similarly, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been transformed into various derivatives, demonstrating the potential for chemical modifications and derivative synthesis (Chapman, Clarke, Gore, & Sharma, 1971).
Pharmacological Activity
Compounds structurally related to this compound have been explored for their pharmacological activities. For instance, similar compounds have been synthesized and evaluated for antimicrobial and antifungal activities, showing efficacy against various pathogens (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Potential in Drug Discovery
Research on these compounds has also focused on drug discovery, particularly in identifying potential inhibitors for various diseases. For example, a study investigated the synthesis of a molecule structurally related to this compound and evaluated it as a potential inhibitor of hepatitis B, demonstrating its nanomolar inhibitory activity against HBV (Ivachtchenko et al., 2019).
Orientations Futures
Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis of novel thiophene moieties with wider therapeutic activity .
Propriétés
IUPAC Name |
ethyl 2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-3-30-22(26)19-16-5-4-6-17(16)31-21(19)23-20(25)15-8-7-14(2)18(13-15)32(27,28)24-9-11-29-12-10-24/h7-8,13H,3-6,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILUBMYRTGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)
![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)
![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)


